3-[(4-bromophenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
N-{3-[(4-BROMOPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3,4-DIMETHOXYPHENYL)AMINE is a complex organic compound that belongs to the class of triazolothienopyrimidines. This compound is known for its potential biological activities and has been the subject of various scientific studies due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-BROMOPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3,4-DIMETHOXYPHENYL)AMINE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities with high purity and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-BROMOPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3,4-DIMETHOXYPHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions can vary widely depending on the desired product, but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can yield a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown potential as an inhibitor of specific enzymes, making it a candidate for further biological studies.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases, such as cancer or neurological disorders.
Industry: The compound’s properties make it useful in the development of new materials or as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of N-{3-[(4-BROMOPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3,4-DIMETHOXYPHENYL)AMINE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
Urea Transporter B Inhibitor, UTBinh-14: A related compound with similar structural features and biological activities.
Uniqueness
N-{3-[(4-BROMOPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3,4-DIMETHOXYPHENYL)AMINE stands out due to its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various applications. Its ability to undergo diverse chemical reactions also adds to its uniqueness and potential for further development .
Properties
Molecular Formula |
C21H16BrN5O4S2 |
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Molecular Weight |
546.4 g/mol |
IUPAC Name |
10-(4-bromophenyl)sulfonyl-N-(3,4-dimethoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
InChI |
InChI=1S/C21H16BrN5O4S2/c1-30-16-8-5-13(11-17(16)31-2)23-19-18-15(9-10-32-18)27-20(24-19)21(25-26-27)33(28,29)14-6-3-12(22)4-7-14/h3-11H,1-2H3,(H,23,24) |
InChI Key |
GPGYNOPSOIIGEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br)OC |
Origin of Product |
United States |
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